N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2E)-1,3-Benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a thiazole ring, substituted with a pyrrole group and a propyl chain. Its molecular formula is C₁₉H₁₇N₅OS₂, with a molecular weight of 411.5 g/mol.
Properties
Molecular Formula |
C18H16N4OS2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4OS2/c1-2-7-13-15(25-18(20-13)22-10-5-6-11-22)16(23)21-17-19-12-8-3-4-9-14(12)24-17/h3-6,8-11H,2,7H2,1H3,(H,19,21,23) |
InChI Key |
IWOHEQHWQGGLBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Thiazole Ring: This involves the reaction of α-haloketones with thiourea.
Coupling of Benzothiazole and Thiazole Rings: The benzothiazole and thiazole intermediates are coupled using appropriate reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Introduction of the Pyrrole Group: The pyrrole group is introduced via a substitution reaction, often using pyrrole and a suitable base.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resultant product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interaction with biological macromolecules can provide insights into new therapeutic targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
- Thiazole-Pyrrole Substituent : The 2-(1H-pyrrol-1-yl) group enhances hydrogen-bonding capacity and steric bulk.
- Propyl Chain : A hydrophobic substituent at the 4-position, influencing lipophilicity and membrane permeability .
Comparison with Similar Compounds
Below is a comparative analysis of structurally and functionally related compounds, highlighting differences in substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
Structural Modifications and Bioactivity Trends
- Benzyl vs. Propyl Substituents : The benzyl-substituted analog (Table 1, Row 3) exhibits stronger anticancer activity than the propyl-substituted target compound, likely due to enhanced π-π interactions with hydrophobic enzyme pockets .
- Thiadiazole vs. Benzothiazole Cores : Thiadiazole derivatives (e.g., Row 2) generally show lower molecular weights and higher solubility but reduced metabolic stability compared to benzothiazole-containing analogs .
- Pyrrole vs. Alkylamino Groups: Pyrrole-containing compounds (e.g., Target Compound) demonstrate broader-spectrum antimicrobial activity, whereas alkylamino-substituted analogs (Row 4) are more selective for neurological targets .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : Benzothiazole derivatives are prone to cytochrome P450-mediated oxidation, necessitating structural optimization (e.g., fluorination) to enhance half-life .
Biological Activity
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the biological activity of this compound, supported by data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H12N4OS |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | OJPMZJXKQKQGPO-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzothiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase. Specific studies have shown IC50 values in the micromolar range against breast and colon cancer cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the downregulation of NF-kB signaling pathways, which are crucial in the inflammatory response. Such findings suggest its potential utility in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a comparative analysis of several benzothiazole derivatives, this compound was found to reduce cell viability by 70% in MCF7 breast cancer cells at a concentration of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
